4-Chloro-2,2-dimethylbutanal
Overview
Description
4-Chloro-2,2-dimethylbutanal is a chemical compound with the molecular formula C6H11ClO . It has a molecular weight of 134.61 and its IUPAC name is 4-chloro-2,2-dimethylbutanal .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,2-dimethylbutanal includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis
4-Chloro-2,2-dimethylbutanal has a molecular weight of 134.61 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis of Novel Chemical Compounds
4-Chloro-2,2-dimethylbutanal has been used in the synthesis of new chemical compounds. For instance, a study demonstrates its use in the one-pot synthesis of 3,3-dimethylpyrrolidin-2-carbonitriles. This process, which starts from ethyl isobutyrate, utilizes 4-chloro-2,2-dimethylbutanal in an environmentally benign way to produce novel 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles (D’hooghe, Van Driessche, & Kimpe, 2009).
Probe Molecule in Metal Catalysts
The compound has been used in research involving metal catalysts. For example, 2,2-dimethylbutane, a related compound, has been employed as a probe molecule for elucidating the nature of active sites in supported metal catalysts. This research provides insights into various reactions such as hydrogen-deuterium exchange, hydrogenolysis, and isomerization on different metals (Burch & Paâl, 1994).
Catalysis and Chemical Reactions
Another study highlights the hydrogenolysis of 2,3-dimethylbutane over various supported catalysts, including ruthenium and nickel. This research contributes to understanding the selectivity and reaction networks in catalytic processes (Machiels, 1979).
Thermodynamic Research
Research involving 4-chloro-2,2-dimethylbutanal also extends to thermodynamics. Studies have been conducted on excess molar enthalpies and volumes involving compounds like 2,2-dimethylbutane, providing valuable data for understanding chemical thermodynamics (Pérez, Gracia, & Losa, 1985).
Conformational Analysis
The compound has been a subject of conformationalanalysis studies as well. For example, molecular mechanics calculations were performed on compounds like 2-chloro-2,3-dimethylbutane to understand their conformational behavior. These studies contribute to the knowledge of structures, relative energies, and heats of formation (Crowder, 1989).
Synthesis of Taurine Derivatives
A novel method for protecting sulfonic acids using the 'safety-catch' principle was developed, involving the use of 2,2-dimethylbutane. This approach is significant for synthesizing taurine derivatives and demonstrates the versatility of such compounds in organic and biomolecular chemistry (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Study of Rotational Barriers
Research on 4-chloro-2,2-dimethylbutanal includes studies on rotational barriers and conformer populations. NMR studies of related compounds like 2-chloro-2,3-dimethylbutane have been conducted to understand their rotational barriers and conformational preferences, adding to the fundamental understanding of molecular dynamics (Anderson & Pearson, 1973).
Environmental Applications
The compound has been used in studies focusing on environmental applications, such as the investigation of CH4-flue gas replacement in structure H hydrates. This research is significant for understanding methane recovery and CO2 sequestration, demonstrating the environmental relevance of 4-chloro-2,2-dimethylbutanal and its derivatives (Lee et al., 2017).
Phase Equilibrium Studies
Phase equilibrium studies involving structure-H hydrates at temperatures below the freezing point of water have been conducted using compounds like 2,2-dimethylbutane. These studies are crucial for understanding the thermodynamic properties of such hydrates (Ohmura et al., 2005).
properties
IUPAC Name |
4-chloro-2,2-dimethylbutanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-6(2,5-8)3-4-7/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDYNWQLLPADQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,2-dimethylbutanal | |
CAS RN |
53840-27-0 | |
Record name | 4-chloro-2,2-dimethylbutanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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